molecular formula C21H30N4O2 B5903130 N'-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide

N'-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide

Cat. No. B5903130
M. Wt: 370.5 g/mol
InChI Key: LHVBZADXCXWVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been proposed that the compound disrupts the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide has minimal toxicity towards normal cells. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacterial strains, including antibiotic-resistant strains.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide in lab experiments is its potential as a cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cells. However, one limitation is the lack of understanding of the compound's mechanism of action, which makes it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for the study of N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide. One direction is to further investigate the compound's mechanism of action to optimize its use in cancer therapy. Another direction is to study the compound's potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Additionally, the synthesis of analogs of the compound may lead to the discovery of more potent and selective compounds for use in cancer therapy and antimicrobial applications.

Synthesis Methods

The synthesis of N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide involves the reaction of succinic anhydride with N-cycloheptyl-N-methylamine, followed by the reaction with 5-methyl-1H-benzimidazole-2-carboxylic acid. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide has been studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound has also been investigated for its antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-cycloheptyl-N'-methyl-N'-[(6-methyl-1H-benzimidazol-2-yl)methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-15-9-10-17-18(13-15)24-19(23-17)14-25(2)21(27)12-11-20(26)22-16-7-5-3-4-6-8-16/h9-10,13,16H,3-8,11-12,14H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVBZADXCXWVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)CCC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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